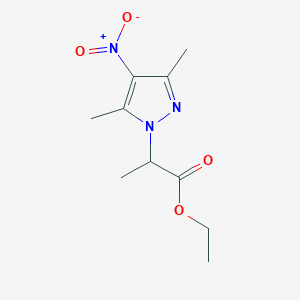

ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

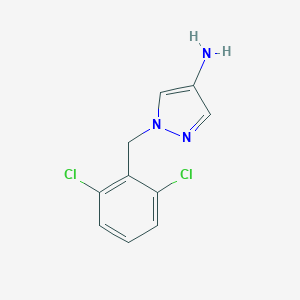

Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C10H15N3O4 . It is also known by its CAS number 494747-21-6 .

Molecular Structure Analysis

The molecular structure of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ester group .Aplicaciones Científicas De Investigación

It appears that there is limited direct information available on the specific applications of ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate. However, based on the general properties and applications of pyrazole derivatives, we can infer several potential areas of research where this compound might be applied. Below are some fields with their respective detailed sections:

Pharmacological Research

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate could be explored for its potential use in developing treatments for parasitic diseases.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the biological potential of indole derivatives , this compound may be used in molecular docking studies to explore its interactions with biological targets, potentially as an anti-HIV-1 agent.

Synthesis of Novel Derivatives

The synthesis of novel derivatives from pyrazole scaffolds is an active area of research . Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate could serve as a precursor or intermediate in the synthesis of new compounds with enhanced or desired properties.

Analytical Chemistry

In analytical chemistry, especially in chromatography and mass spectrometry, this compound might be used as a standard or reagent due to its unique structure .

Advanced Battery Science

Pyrazole derivatives have been mentioned in the context of advanced battery science . The compound could be investigated for its electrochemical properties and potential application in battery technology.

Life Science Research Solutions

Given its listing among life science research solutions , this compound may have applications in various biochemical assays or as a component in the development of research tools.

Propiedades

IUPAC Name |

ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-17-10(14)8(4)12-7(3)9(13(15)16)6(2)11-12/h8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQISWYIEFMQLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=C(C(=N1)C)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508036.png)